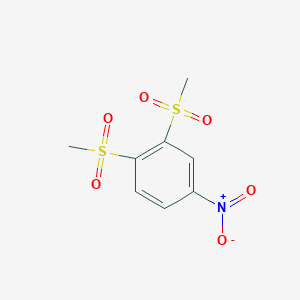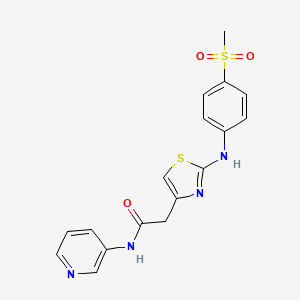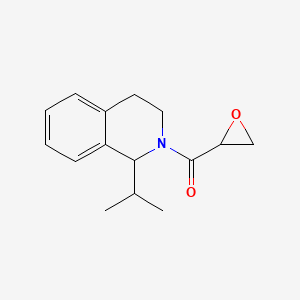![molecular formula C22H21N3O3 B2738049 N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1171769-65-5](/img/structure/B2738049.png)
N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, a benzimidazole ring, and a methoxybenzyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The benzimidazole ring and the furan ring are likely to contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. For instance, in the presence of N,N-dimethylformamide/sulfur, a related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, was obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Antihypertensive Agents
Research into nonpeptide angiotensin II receptor antagonists has led to the development of potent, orally active antihypertensives. Compounds such as N-(biphenylylmethyl)imidazoles represent a significant advancement over previous series, demonstrating high affinity for the AII receptor and notable oral antihypertensive potency, marking a pivotal shift towards effective hypertension treatment strategies (Carini et al., 1991).
Antiprotozoal Activity
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized, displaying strong DNA affinities and exceptional in vitro and in vivo antiprotozoal activities against T. b. rhodesiense and P. falciparum. Such findings underscore the potential of these compounds in addressing protozoal infections, offering a foundation for new therapeutic agents (Ismail et al., 2004).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from visnagenone and khellinone has led to the identification of molecules with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, showcasing high COX-2 selectivity and potent analgesic and anti-inflammatory effects, represent promising leads for the development of new therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).
Anticancer and Antiangiogenic Agents
The design and synthesis of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have highlighted compounds with nanomolar concentrations inhibiting cancer cell growth. These derivatives bind to the colchicine site of tubulin, induce apoptosis, and show potent vascular disrupting properties, indicating their potential as effective anticancer agents with specific mechanisms of action (Romagnoli et al., 2015).
Corrosion Inhibition
Amino acid compounds have been studied as inhibitors for steel corrosion in HCl solution, demonstrating the potential for high-efficiency corrosion inhibition. This research highlights the practical applications of these compounds in protecting industrial materials, emphasizing the significance of chemical compounds in materials science (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-24-19-5-3-4-6-20(19)25(15)14-18-11-12-21(28-18)22(26)23-13-16-7-9-17(27-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMXNPCSOJFNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2737967.png)
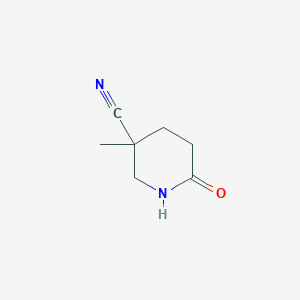
![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737971.png)
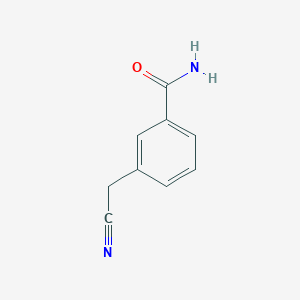
![1-Phenyl-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2737975.png)
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737977.png)

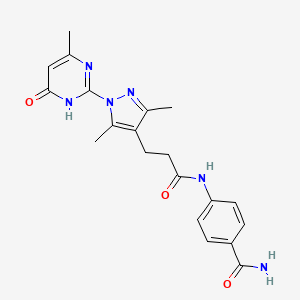
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)
![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2737982.png)
